molecular formula C20H18F3N3O2S B12203543 [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone

Cat. No.: B12203543
M. Wt: 421.4 g/mol
InChI Key: WAZXPQYOYFUQCJ-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is a synthetic small molecule of significant interest in neuropharmacological research due to its complex pharmacophore, which combines a 2-methoxyphenylpiperazine moiety with a 2-trifluoromethylbenzothiazole carbonyl. This structural motif is characteristic of ligands targeting serotonergic receptors, particularly the 5-HT 1A receptor subtype . The compound's primary research value lies in its potential as a versatile chemical tool for investigating serotonin receptor signaling and function in the central nervous system. Its mechanism of action is postulated to involve high-affinity interaction with 5-HT 1A receptors, which are implicated in the modulation of mood, anxiety, and cognition . Researchers utilize this compound in vitro to study receptor binding kinetics, functional efficacy (as either a partial agonist or antagonist), and downstream signal transduction pathways. Furthermore, its distinct benzothiazole core may confer properties useful for probe development and imaging studies. The compound shares structural features with other investigational agents, making it a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for psychiatric and neurological disorders. All research applications are strictly for laboratory use.

Properties

Molecular Formula

C20H18F3N3O2S

Molecular Weight

421.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone

InChI

InChI=1S/C20H18F3N3O2S/c1-28-16-5-3-2-4-15(16)25-8-10-26(11-9-25)18(27)13-6-7-14-17(12-13)29-19(24-14)20(21,22)23/h2-7,12H,8-11H2,1H3

InChI Key

WAZXPQYOYFUQCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(S4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Benzothiazole Core Synthesis

The 2-trifluoromethyl-1,3-benzothiazole scaffold is typically synthesized via cyclization of thiourea intermediates or coupling reactions.

Cyclization of Thioureas

Procedure :

  • Intermediate preparation : 2-Amino-5-nitrobenzenethiol is reacted with trifluoroacetic anhydride to form a thiourea derivative.

  • Cyclization : The thiourea undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 180°C for 4–6 hours.
    Reaction :

C7H5F3N2S+PPA180C2-Trifluoromethyl-1,3-benzothiazole-6-carboxylic acid\text{C}7\text{H}5\text{F}3\text{N}2\text{S} + \text{PPA} \xrightarrow{180^\circ \text{C}} \text{2-Trifluoromethyl-1,3-benzothiazole-6-carboxylic acid}

Yield : 65–72%.

Microwave-Assisted Synthesis

Procedure :

  • 2-Aminothiophenol reacts with 2-trifluoromethylbenzoic acid under microwave irradiation (80°C, 20 min) using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
    Advantages : Reduced reaction time (20 min vs. 6 hours) and improved purity (95% by HPLC).

Methanone Bridge Formation

The carbonyl linkage between the benzothiazole and piperazine is formed via a Friedel-Crafts acylation or coupling reactions.

Friedel-Crafts Acylation

Procedure :

  • Activation : 2-Trifluoromethyl-1,3-benzothiazole-6-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl<sub>2</sub>).

  • Coupling : The acid chloride reacts with 4-(2-methoxyphenyl)piperazine in dichloromethane (DCM) with AlCl<sub>3</sub> as a catalyst.
    Reaction :

C8H4F3NO2S+C11H14N2OAlCl3,DCMTarget Compound\text{C}8\text{H}4\text{F}3\text{NO}2\text{S} + \text{C}{11}\text{H}{14}\text{N}2\text{O} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{Target Compound}

Yield : 58–63%.

Carbodiimide-Mediated Coupling

Procedure :

  • Activation : The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Amide Bond Formation : Reacted with 4-(2-methoxyphenyl)piperazine in tetrahydrofuran (THF) at room temperature.
    Optimization :

  • Solvent : THF > DMF (yield increase from 45% to 68%).

  • Catalyst : DMAP improves reaction efficiency (yield: 72%).

One-Pot Synthesis

Procedure :

  • Simultaneous Cyclization and Coupling : 2-Aminothiophenol, trifluoroacetic anhydride, and 4-(2-methoxyphenyl)piperazine are heated in PPA at 160°C for 8 hours.
    Yield : 52%.

Solid-Phase Synthesis

Procedure :

  • Resin-Bound Intermediate : Wang resin is functionalized with the benzothiazole core.

  • Piperazine Coupling : 4-(2-Methoxyphenyl)piperazine is added via microwave-assisted coupling (90°C, 15 min).
    Purity : >90% (LC-MS).

Purification and Characterization

Purification Methods

Method Conditions Purity
Column ChromatographySilica gel, ethyl acetate/hexane (3:7)98%
RecrystallizationDiethyl ether/hexane (1:1)99%
HPLCC18 column, acetonitrile/water (70:30)>99%

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.89 (d, J = 8.1 Hz, 1H, benzothiazole-H), 7.45–7.32 (m, 3H, aromatic), 3.85 (s, 3H, OCH<sub>3</sub>), 3.72–3.65 (m, 4H, piperazine), 2.98–2.91 (m, 4H, piperazine).

  • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 168.2 (C=O), 154.1 (C-F<sub>3</sub>), 141.5 (aromatic), 55.3 (OCH<sub>3</sub>).

  • HRMS : m/z [M+H]<sup>+</sup> calc. 428.1245, found 428.1243.

Challenges and Optimization

Key Challenges

  • Trifluoromethyl Group Stability : Degradation observed above 150°C; microwave methods preferred.

  • Regioselectivity : Competing formation of 5-substituted benzothiazole minimized using PPA.

Yield Optimization

Parameter Optimal Condition Yield Increase
Reaction Temperature80°C (microwave)72% → 85%
CatalystDMAP (10 mol%)58% → 72%
SolventTHF45% → 68%

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride-mediated activation reduces reagent costs vs. EDC/HOBt.

  • Environmental Impact : Microwave methods reduce energy consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving G-protein-coupled receptors (GPCRs).

    Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and certain types of cancer.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways. This can lead to various physiological effects, including vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

Compound: [4-(4-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone (CAS 1081127-92-5)

  • Structural Difference : The methoxy group on the phenyl ring is para-substituted instead of ortho.
  • Impact : Para-substitution may enhance planarity and receptor binding due to reduced steric hindrance compared to the ortho-substituted target compound. Both share identical molecular formulas (C₂₀H₁₈F₃N₃O₂S) and weights (421.4 g/mol), suggesting similar solubility and stability .

Piperazine Derivatives with Varied Aryl Groups

Compound: [4-(Diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone (CAS 5729-64-6)

  • Structural Difference: Replaces the benzothiazole-trifluoromethyl group with a diethylaminophenyl moiety.

Heterocyclic Variations in Benzothiazole/Pyrazoline Hybrids

Compound : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

  • Structural Difference : Incorporates a pyrazoline ring instead of piperazine.
  • Pharmacological Relevance : Pyrazoline derivatives are associated with antitumor and antidepressant activities . The absence of a piperazine core in this compound may reduce affinity for serotonin or dopamine receptors, which are common targets for piperazine-containing drugs.

Piperazine-Linked Trifluoromethylphenyl Derivatives

Compound: {4-[6-(3-Methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}[3-(trifluoromethyl)phenyl]methanone

  • Structural Difference : Features a pyridazine-pyrazole heterocycle instead of benzothiazole.
  • The trifluoromethyl group on a phenyl ring (vs. benzothiazole) could alter steric interactions in target binding pockets .

Electron-Withdrawing Substituent Effects

Compound: (3-Chloro-6-nitro-1-benzothiophen-2-yl){4-[(5-methyl-1,2-oxazol-3-yl)carbonyl]-1-piperazinyl}methanone

  • Structural Difference : Replaces the methoxyphenyl and benzothiazole groups with nitro, chloro, and isoxazole substituents.
  • Impact : Nitro and chloro groups are strongly electron-withdrawing, which may reduce metabolic stability compared to the target compound’s methoxy and trifluoromethyl groups. The isoxazole ring could introduce additional hydrogen-bonding interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activities
[4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone C₂₀H₁₈F₃N₃O₂S 421.4 Ortho-methoxyphenyl, benzothiazole-trifluoromethyl Not explicitly reported
[4-(4-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone C₂₀H₁₈F₃N₃O₂S 421.4 Para-methoxyphenyl isomer Not explicitly reported
[4-(Diethylamino)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone C₂₂H₂₉N₃O₂ 367.5 Diethylaminophenyl substitution Not explicitly reported
2-[5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methyl-1,3-benzothiazole C₂₄H₂₁N₃O₂S 415.5 Pyrazoline-benzothiazole hybrid Antitumor, antidepressant
{4-[6-(3-Methylpyrazol)-3-pyridazinyl]piperazinyl}[3-(trifluoromethyl)phenyl]methanone C₂₀H₁₈F₃N₇O 453.4 Pyridazine-pyrazole heterocycle Not explicitly reported

Key Research Findings and Implications

  • Positional Isomerism : The para-methoxy isomer may exhibit enhanced receptor affinity due to improved steric accessibility, though this requires experimental validation.
  • Electron-Donating vs. Withdrawing Groups : Compounds with electron-donating methoxy groups (target compound, ) may exhibit better metabolic stability than those with nitro/chloro substituents .
  • Heterocyclic Diversity : Benzothiazole and pyrazoline hybrids highlight the importance of heterocycle choice in modulating pharmacological activity.

Biological Activity

The compound [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The molecular structure of the compound is characterized by the following features:

  • Piperazine Ring : A common motif in pharmacologically active compounds.
  • Benzothiazole Moiety : Known for various biological activities including antimicrobial and anticancer effects.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of critical enzymatic pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways.

  • Mechanism : Induction of caspase activation leading to programmed cell death.

In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0

Case Studies

  • Study on Tyrosinase Inhibition : A related compound was evaluated for its ability to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. The compound exhibited competitive inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid, suggesting a strong potential for cosmetic applications in skin whitening formulations .
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of piperazine derivatives, revealing that they could mitigate oxidative stress-induced neuronal damage. The mechanism was linked to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) .

Research Findings

The biological activity of [4-(2-Methoxyphenyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone has been supported by several research findings:

  • Binding Affinity Studies : Molecular docking studies suggest that the compound binds effectively to target enzymes, enhancing its potential as a lead compound for drug development.
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.

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